molecular formula C14H10N4O2 B3023349 N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide CAS No. 28284-14-2

N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide

Cat. No.: B3023349
CAS No.: 28284-14-2
M. Wt: 266.25 g/mol
InChI Key: CEZNPJKPZYUAQS-UHFFFAOYSA-N
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Description

N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide is a compound that belongs to the class of isonicotinoyl hydrazones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound is characterized by its unique structure, which includes an indole moiety and an isonicotinoyl hydrazone linkage.

Preparation Methods

The synthesis of N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinic acid hydrazide and an appropriate indole derivative. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to around 50°C for several hours, followed by cooling to precipitate the product .

Chemical Reactions Analysis

N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide involves its interaction with various molecular targets. The compound is known to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition is achieved through the binding of the compound to the enoyl-acyl carrier protein reductase InhA, thereby blocking the natural substrate and the action of fatty acid synthase .

Comparison with Similar Compounds

N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide is unique due to its specific structure and biological activities. Similar compounds include:

N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide stands out due to its combination of an indole moiety and isonicotinoyl hydrazone linkage, which contributes to its diverse biological activities.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-13(9-5-7-15-8-6-9)18-17-12-10-3-1-2-4-11(10)16-14(12)20/h1-8,16,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZNPJKPZYUAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182534
Record name N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28284-14-2
Record name N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028284142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC73301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PYRIDINECARBOXYLIC (2-OXO-3-INDOLINYLIDENE)HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Reactant of Route 2
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Reactant of Route 3
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Reactant of Route 4
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Reactant of Route 5
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Reactant of Route 6
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide

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